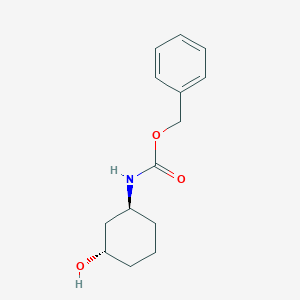

Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate

描述

Enantioselective Synthesis

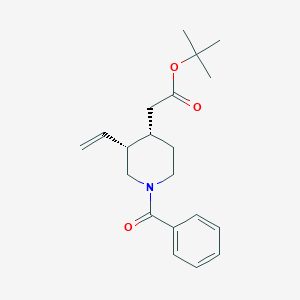

The enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for CCR2 antagonists, involves a key iodolactamization step. This process yields a highly functionalized compound with increased efficiency through a single-pot transformation .

Reactions with Stabilized Carbon Nucleophiles

N-benzyloxycarbamate derivatives react with stabilized carbon nucleophiles to produce functionalized protected hydroxamic acids. This method has been used to synthesize a variety of potential metal binding hosts, including novel trihydroxamic acids and mixed ligand systems, demonstrating the versatility of N-benzyloxycarbamate derivatives in creating complex chelators .

Microbial Dihydroxylation

Microbial dihydroxylation of benzoic acid by Alcaligenes eutrophus strain B9 leads to the production of enantiomerically pure cyclohexanecarboxylic acid derivatives. This process allows for the synthesis of a broad array of highly functionalized compounds through specific oxidative and rearrangement reactions .

Photochemical and Acid-Catalyzed Rearrangements

The synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one and its subsequent photochemical and acid-catalyzed rearrangements result in a variety of compounds. These reactions demonstrate the complexity of transformations that can occur with cyclohexadienones, leading to products such as phenols and methylphenols .

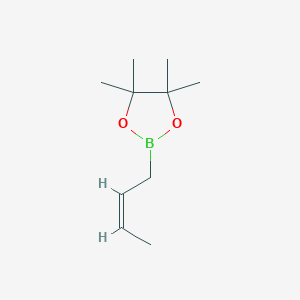

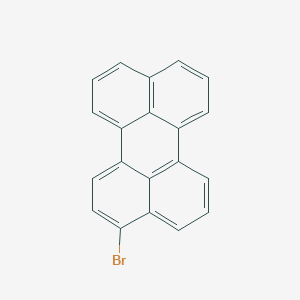

Benzannulation via Carboboration

Benzannulation of heterocyclic frameworks through 1,1-carboboration pathways allows for the synthesis of highly substituted carbazole, benzothiophene, and quinoline derivatives. This method showcases the ability to create benzannulated heterocyclic systems with potential applications in various fields .

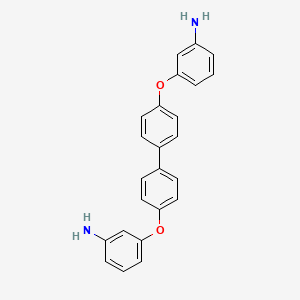

Synthesis of Benzothiazolones

A novel method for synthesizing 1,3-benzothiazol-2(3H)-ones with a carbamate function at the C-6 atom has been developed. This method involves the adducts of the 1,4-addition of thioacetic acid to benzoquinone diimines and demonstrates the potential for creating modified compounds with specific functionalities .

Photocyclisation of Styrylindoles

The photocyclisation of styrylindoles leads to the synthesis of 11H-benzo[a]carbazoles and their methyl derivatives. This process provides a convenient route to these compounds, which are distinguished by the chemical shifts of the methyl protons .

Stereospecific Nickel-Catalyzed Cross-Coupling

Stereospecific nickel-catalyzed cross-coupling of benzylic carbamates with arylboronic esters can proceed with either inversion or retention of stereochemistry. The outcome is controlled by the nature of the ligand used, demonstrating the ability to manipulate absolute stereochemistry with an achiral catalyst .

Photoinduced Cyclization to Azaheterocycles

Photoinduced cyclization of acyl-halo-alkylindoles results in azaheterocyclo-fused benzo[c]carbazoles. This one-pot synthesis yields products through sequential photocyclization reactions, highlighting the efficiency and versatility of photochemical processes in heterocyclic chemistry .

科学研究应用

Enantioselective Synthesis

Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate has been utilized in the enantioselective synthesis of various compounds. For instance, an efficient synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a key intermediate for potent CCR2 antagonists, was developed using an iodolactamization process. This highlights its role in creating highly functionalized and stereochemically specific molecules for pharmaceutical applications (Campbell et al., 2009).

Synthesis of Stereoselective Compounds

The compound has been instrumental in synthesizing single stereoisomers of 2,2-disubstituted 3-hydroxycyclohexane-1-ones, critical building blocks for natural products and bioactive compounds. Carbonyl reductases were used to catalyze the desymmetric reduction of 2-benzyl-2-methyl-1,3-cyclohexanedione analogs, yielding products with excellent enantioselectivity (Zhu et al., 2021).

Discovery of New Chemical Classes

The compound played a role in the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a novel class of pseudopeptidic [1,2,4]triazines. This synthesis involved reactions with cyclohexyl or benzyl isocyanide, demonstrating the versatility of benzyl (1S,3S)-3-hydroxycyclohexylcarbamate in generating new chemical entities (Sañudo et al., 2006).

Development of Antibacterial Agents

(3-benzyl-5-hydroxyphenyl)carbamates, structurally related to benzyl (1S,3S)-3-hydroxycyclohexylcarbamate, have been evaluated as new antibacterial agents against Gram-positive bacteria. These compounds demonstrated potent inhibitory activity, indicating the potential for benzyl carbamates in antibiotic drug discovery (Liang et al., 2020).

Stereochemical Control in Catalytic Reactions

Benzyl carbamates, including benzyl (1S,3S)-3-hydroxycyclohexylcarbamate, have been used in stereospecific nickel-catalyzed cross-coupling reactions. The nature of the ligand used in these reactions can control the absolute stereochemistry of the product, showing the significance of these compounds in asymmetric synthesis (Harris et al., 2013).

安全和危害

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding how to safely handle and dispose of the compound.

未来方向

This involves discussing potential future research directions. It could include potential applications of the compound, unanswered questions about its properties, and ways to improve its synthesis.

属性

IUPAC Name |

benzyl N-[(1S,3S)-3-hydroxycyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,16H,4,7-10H2,(H,15,17)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIZIYCXUSGNLZ-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@H](C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201151755 | |

| Record name | Carbamic acid, [(1R,3R)-3-hydroxycyclohexyl]-, phenylmethyl ester, rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201151755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate | |

CAS RN |

750649-39-9 | |

| Record name | Carbamic acid, [(1R,3R)-3-hydroxycyclohexyl]-, phenylmethyl ester, rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=750649-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [(1R,3R)-3-hydroxycyclohexyl]-, phenylmethyl ester, rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201151755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluorobenzo[b]thiophene](/img/structure/B1279753.png)

![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B1279755.png)